![molecular formula C10H20N2O5 B14594714 Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate CAS No. 61224-22-4](/img/structure/B14594714.png)
Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with 2,2-diethoxyethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar chemical properties but different applications.
Methyl carbamate: Another carbamate used in different industrial applications.
Phenyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate is unique due to its specific structure, which allows for versatile chemical modifications and applications in various fields. Its diethoxyethyl group provides additional stability and reactivity compared to simpler carbamates .
Propiedades
Número CAS |
61224-22-4 |
|---|---|
Fórmula molecular |
C10H20N2O5 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
ethyl N-(2,2-diethoxyethylcarbamoyl)carbamate |
InChI |
InChI=1S/C10H20N2O5/c1-4-15-8(16-5-2)7-11-9(13)12-10(14)17-6-3/h8H,4-7H2,1-3H3,(H2,11,12,13,14) |
Clave InChI |
VBDPDYFTVNNBBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CNC(=O)NC(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
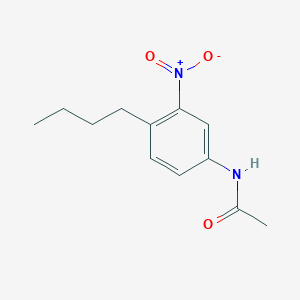

![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
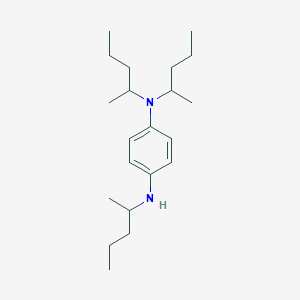
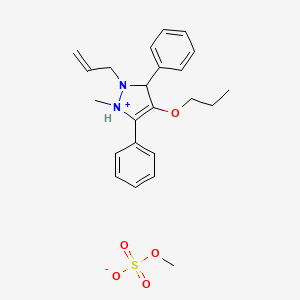


![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)


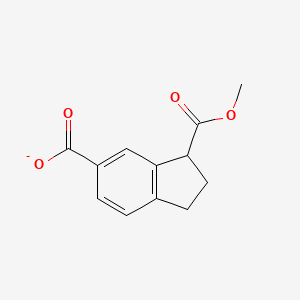
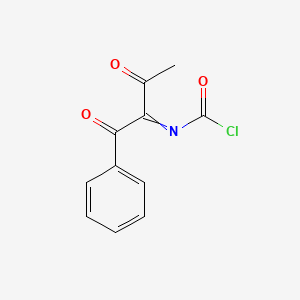
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
